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Compound of Interest

Compound Name: BP-M345

Cat. No.: B12367586

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diarylpentanoid BP-M345, a synthetic
compound with significant potential as an antitumor agent. This document outlines its chemical
structure, mechanism of action, and summarizes key preclinical data. Detailed experimental
protocols and visual representations of its biological activity are included to support further
research and development efforts.

Core Chemical Structure

BP-M345, chemically known as 3,5-bis((E-3,4,5-trimethoxybenzylidene)tetrahydro-4H-pyran-4-
one, is a synthetic diarylpentanoid.[1] Diarylpentanoids are a class of compounds characterized
by two aromatic rings linked by a five-carbon bridge.[1][2] The structure of BP-M345 is notable
for the presence of two 3,4,5-trimethoxyphenyl groups, a feature considered crucial for its
interaction with tubulin and subsequent biological activity.[1][2][3] This structural motif is also
present in other well-known microtubule-targeting agents like colchicine and combretastatin A4.

[2]
Mechanism of Action: Microtubule Destabilization
and Apoptotic Induction

BP-M345 exerts its potent antiproliferative effects by acting as an antimitotic agent.[4][5] The
primary mechanism involves the perturbation of microtubule dynamics, which are essential for
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the formation of the mitotic spindle during cell division.[2][4]
The key steps in its mechanism of action are:

o Microtubule Instability: BP-M345 interferes with microtubule stability, leading to the disruption
of the mitotic spindle.[2][4] Docking studies predict that BP-M345 binds to the colchicine
binding site on a,B-tubulin, with one 3,4,5-trimethoxyphenyl group occupying the 3-subunit
and the other interacting with the a-subunit, strengthening the binding.[1]

o Mitotic Arrest: The compromised spindle integrity and resulting defects in chromosome
congression activate the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance
mechanism.[2][3] This activation leads to a prolonged arrest of the cancer cells in the G2/M
phase of the cell cycle.[2][6]

o Apoptosis: Following the extended mitotic arrest, the cancer cells undergo massive
apoptosis (programmed cell death), which is the ultimate cause of the compound's cytotoxic
effect.[1][2][3]

The signaling pathway from microtubule disruption to apoptosis is visualized below.

BP-M345 Action Cellular Consequences
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Caption: Proposed signaling pathway of BP-M345's antimitotic action.

Quantitative Preclinical Data

The antiproliferative activity of BP-M345 has been quantified across several human cancer cell
lines. The data, primarily presented as Glso (the concentration that induces 50% cell growth
inhibition), demonstrates potent activity in the sub-micromolar range.
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Table 1: In Vitro Growth Inhibitory Activity of BP-M345

Cell Line Cancer Type Glso (pM) Reference
HCT116 Colon Carcinoma 0.17 [2][3]
A375-C5 Melanoma 0.24 £0.01 [2][6]
Non-Small Cell Lung
NCI-H460 0.37 +0.01 [2][6]
Cancer
Breast
MCF-7 0.45 + 0.06 [2][6]

Adenocarcinoma

Data represents mean = standard deviation from multiple experiments.

Furthermore, BP-M345 has shown a favorable selectivity index, being less toxic to non-tumor
cells compared to cancer cells.

Table 2: Selectivity of BP-M345 in Tumor vs. Non-Tumor Cells

. Selectivity
Cell Line Cell Type Glso (M) Reference
Index (SI)*
NCI-H460 Tumor (Lung) 0.37 £0.01 2.9 [2]
Non-Tumor
HPAEpIC 1.07 £0.16 - [2][6]
(Lung)
HCT116 Tumor (Colon) 0.17 >5.8 [2]
Non-Tumor
HFF-1 _ >1.0 - [2][3]
(Fibroblast)

1 Selectivity Index (Sl) is calculated as Glso in non-tumor cells / Glso in tumor cells.

Table 3: Cellular Effects of BP-M345 Treatment in NCI-H460 Cells
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BP-M345 Treated

Parameter Untreated Control Reference
(0.74 pMm)
Cells in G2IM
22.75 + 1.5% 35.2+£7.0% [2][6]
Phase
Mitosis Duration 31.8 £ 5.6 min 218.7 + 335.6 min [6]
Apoptotic Cells (24h) 2.7+1.8% 16.8 + 6.2% [2][6]

Data represents mean + standard deviation.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the
activity of BP-M345.

4.1. Cell Growth Inhibition (Sulforhodamine B Assay) This assay is used to determine the
concentration of a compound that induces 50% cell growth inhibition (Glso).[2]

o Cell Seeding: Cancer cells (e.g., A375-C5, MCF-7, NCI-H460) are seeded into 96-well plates
at an appropriate density and allowed to adhere for 24 hours.

o Compound Treatment: Cells are treated with a range of concentrations of BP-M345 (typically
from nanomolar to micromolar) for 48 hours. A positive control (e.g., Doxorubicin) and a
vehicle control (DMSO) are included.[6]

o Cell Fixation: After incubation, cells are fixed with cold trichloroacetic acid (TCA).

» Staining: The fixed cells are washed and stained with 0.4% (w/v) Sulforhodamine B (SRB)
solution in 1% acetic acid.

e Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a
10 mM Tris base solution. The absorbance is read at 510 nm using a microplate reader.

e Analysis: The Glso value is calculated from the dose-response curve generated from the
absorbance readings.
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4.2. Analysis of Mitotic Arrest (Immunofluorescence) This protocol allows for the visualization of
mitotic spindles and chromosome alignment.[6]

e Cell Culture: NCI-H460 cells are grown on coverslips and treated with BP-M345 (e.g., 0.74
KUM) or controls (DMSO, nocodazole) for 16-24 hours.[4][7]

o Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol) and
permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).

e Immunostaining:

o Primary Antibodies: Cells are incubated with primary antibodies against a-tubulin (to
visualize microtubules) and CREST serum (to visualize kinetochores).[6]

o Secondary Antibodies: After washing, cells are incubated with corresponding fluorescently-
labeled secondary antibodies (e.g., Alexa Fluor 488 for microtubules, Alexa Fluor 594 for
kinetochores).

o DNA Staining: DNA is counterstained with DAPI (4',6-diamidino-2-phenylindole).[6]

e Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope.
The images are analyzed for mitotic index, spindle morphology (bipolar, monopolar), and
chromosome congression.[6]

4.3. Quantification of Apoptosis (Annexin V/PIl Flow Cytometry) This method distinguishes
between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

e Cell Treatment: Cells are treated with BP-M345 for 24 hours.
o Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

» Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-
conjugated Annexin V and Propidium lodide (PI) according to the manufacturer's protocol.

» Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-
negative cells are scored as early apoptotic, while Annexin V-positive/Pl-positive cells are
considered late apoptotic or necrotic.
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o Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

The general workflow for evaluating the antimitotic and apoptotic effects of BP-M345 is
depicted below.

In Vitro Screening

Select Cancer
Cell Lines
(e.g., NCI-H460)

:

Sulforhodamine B (SRB) Assay

:
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Time-Lapse Microscopy
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(a-tubulin, DAPI)
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& Mitotic Index Quantify Apoptosis (Mitotic Slippage, Death)
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Caption: General experimental workflow for BP-M345 evaluation.

Structure-Activity Relationship (SAR) Insights
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Initial research into analogs of BP-M345 provides preliminary insights into its structure-activity
relationship (SAR).[1]

e Two 3,4,5-Trimethoxyphenyl Groups: The presence of both 3,4,5-trimethoxyphenyl groups
appears to be critical for potent antiproliferative activity. Analogs with only one of these
groups showed a significant decrease in growth inhibitory effect.[1]

e The C5 Bridge: Modifications to the five-carbon bridge, such as isosteric substitutions on the
tetrahydro-4H-pyran-4-one ring, have been explored.[1][8] Some analogs with different
bridges retained or even showed enhanced antimitotic activity, indicating that this part of the
molecule is amenable to modification to improve efficacy.[5][9]

The logical relationship for the SAR is outlined in the diagram below.

Core Structure
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Caption: Structure-Activity Relationship (SAR) logic for BP-M345 analogs.

Conclusion and Future Directions
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The diarylpentanoid BP-M345 is a potent antimitotic agent that induces cancer cell death by
disrupting microtubule dynamics, leading to prolonged mitotic arrest and subsequent apoptosis.
[2][10] Its sub-micromolar efficacy against a range of cancer cell lines and favorable selectivity
for tumor cells highlight its potential as a lead compound for the development of new anticancer
therapeutics.[2][6] Future research should focus on in vivo efficacy studies, pharmacokinetic
profiling, and further optimization of the diarylpentanoid scaffold to enhance potency and drug-
like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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